molecular formula C20H19IN8O4 B11551096 4-iodo-2-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-iodo-2-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11551096
M. Wt: 562.3 g/mol
InChI Key: MRUVAWKVWWHZSC-WSDLNYQXSA-N
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Description

4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL: is a complex organic compound that features a combination of various functional groups, including an iodo-substituted phenol, a morpholine ring, and a triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Nitro Group: The nitro group is added via nitration reactions.

    Coupling with Hydrazine: The hydrazine moiety is coupled with the triazine core.

    Final Assembly: The final compound is assembled by coupling the iodo-substituted phenol with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodo group can be substituted with other nucleophiles.

    Condensation: The hydrazine moiety can participate in condensation reactions to form hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Condensation: Aldehydes or ketones under acidic or basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols.

    Condensation: Hydrazones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its various functional groups may interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL would depend on its specific application. For instance, if used as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZENE
  • 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE

Uniqueness

The uniqueness of 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its iodo-substituted phenol group, in particular, provides unique reactivity compared to similar compounds.

Properties

Molecular Formula

C20H19IN8O4

Molecular Weight

562.3 g/mol

IUPAC Name

4-iodo-2-[(E)-[[4-morpholin-4-yl-6-(3-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H19IN8O4/c21-14-4-5-17(30)13(10-14)12-22-27-19-24-18(23-15-2-1-3-16(11-15)29(31)32)25-20(26-19)28-6-8-33-9-7-28/h1-5,10-12,30H,6-9H2,(H2,23,24,25,26,27)/b22-12+

InChI Key

MRUVAWKVWWHZSC-WSDLNYQXSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)I)O)NC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)I)O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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